molecular formula C12H14ClFO B14619591 1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene CAS No. 60974-24-5

1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene

Cat. No.: B14619591
CAS No.: 60974-24-5
M. Wt: 228.69 g/mol
InChI Key: ZTWYOBBWIUJWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene is an organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloropropoxy group, a fluoro substituent, and an allyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-(prop-2-en-1-yl)phenol and 1-chloropropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The phenol group undergoes nucleophilic substitution with 1-chloropropane, resulting in the formation of the chloropropoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The fluoro substituent can be reduced to form a hydrogenated product.

    Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Hydrogenated derivatives.

    Substitution: Azido and thiocyanato derivatives.

Scientific Research Applications

1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene: Similar structure but with additional methyl groups.

    1-(3-Chloropropoxy)-4-methyl-2-(prop-2-en-1-yl)benzene: Similar structure but with a methyl group instead of a fluoro substituent.

Uniqueness

1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The combination of the chloropropoxy group and the allyl group further enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

60974-24-5

Molecular Formula

C12H14ClFO

Molecular Weight

228.69 g/mol

IUPAC Name

1-(3-chloropropoxy)-4-fluoro-2-prop-2-enylbenzene

InChI

InChI=1S/C12H14ClFO/c1-2-4-10-9-11(14)5-6-12(10)15-8-3-7-13/h2,5-6,9H,1,3-4,7-8H2

InChI Key

ZTWYOBBWIUJWKY-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)F)OCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.